molecular formula C15H19N3OS B5619648 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole CAS No. 5565-57-1

2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole

Cat. No. B5619648
CAS RN: 5565-57-1
M. Wt: 289.4 g/mol
InChI Key: DLBLZDXRCLOKSG-UHFFFAOYSA-N
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Description

"2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole" is a compound that has been explored in the context of medicinal chemistry, particularly for its potential antihistaminic, antibacterial, and antihypertensive properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the cyclodesulfurization of thioureas, followed by alkylation and deprotection reactions (Janssens et al., 1985). Synthesis approaches may vary, including methods like reductive amination or oxirane ring-opening reactions.

Molecular Structure Analysis

Structural analysis of benzimidazole derivatives typically involves techniques like X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal the planarity of the benzimidazole ring and its dihedral angles with attached groups, as well as the conformation of attached piperidine or piperazine rings (Özbey et al., 1998).

Chemical Reactions and Properties

Benzimidazole derivatives, including those with piperidinyl groups, exhibit a range of chemical behaviors. They are often evaluated for their antihistaminic and neuroleptic activities, which involve interactions with various biological receptors and pathways (Strupczewski et al., 1985).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are typically assessed using analytical techniques. The properties can vary significantly based on the substituents and their positions on the benzimidazole core.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are influenced by their structural features. For instance, the presence of piperidinyl or piperazine groups can affect their binding affinity and biological activity, such as antihistaminic or antibacterial effects (He et al., 2003).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-6-8-18(9-7-11)14(19)10-20-15-16-12-4-2-3-5-13(12)17-15/h2-5,11H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBLZDXRCLOKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970998
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone

CAS RN

5565-57-1
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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